m-PEG13-Ms

概要

説明

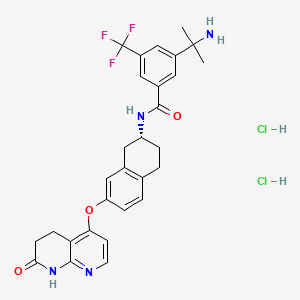

M-PEG13-Ms is a PEG linker containing a mesyl group . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . It is reagent grade and used for research purposes .

Molecular Structure Analysis

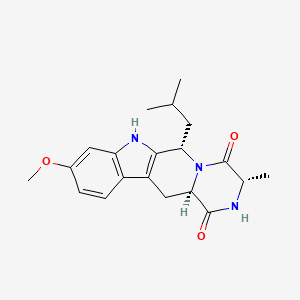

The molecular formula of this compound is C26H54O15S . Its exact mass is 638.3183 and its molecular weight is 638.76 .Chemical Reactions Analysis

The mesyl group in this compound is a good leaving group for nucleophilic substitution reactions . This suggests that it can be used to link other molecules through nucleophilic substitution reactions.科学的研究の応用

Drug Delivery System in Glioma Treatment

m-PEG13-Ms, as a component of a drug delivery system, has been utilized in targeted therapy for glioma. A study constructed a mesoporous silica nanoparticle (MSN)-based vehicle coated with IL13Rα2-targeted peptide (IP) using polyethylene glycol (PEG), named MSN-PEG-IP (MPI), for glioma targeting. This system showed promise in delivering chemotherapy drugs like Doxorubicin to glioma cells, effectively crossing the blood-brain barrier and targeting glioma cells without affecting normal brain tissue. MRI and immunofluorescence results indicated significant tumour size reduction and increased apoptosis in glioma-bearing rats treated with this system (Shi et al., 2017).

Gene Transfection Reagent

Another application of this compound is in gene transfection. A study synthesized an MSN-based gene transfection system where second-generation polyamidoamines (PAMAMs) were attached to the surface of MSN. This system, used for complexing with plasmid DNA, demonstrated efficacy in gene transfection and biocompatibility across various cell types, including neural glia and cancer cells (Radu et al., 2004).

pH-Sensitive Drug Delivery

In tumor therapy, the pH-sensitive drug delivery capability of MSNs, which are coated with PEG and other polymers, has been explored. These multifunctional MSNs demonstrate enhanced dispersity, high drug loading capacity, long-circulation time, and pH-triggered targeting, making them suitable for pH-sensitive drug delivery applications such as cancer therapy (Chen et al., 2016).

Plant Stress Tolerance Research

Research on plant stress tolerance also utilizes PEG. For instance, PEG was used to mimic osmotic stress in plant tissue cultures to study mechanisms of tolerance. In a study, PEG treatment on Medicago truncatula resulted in significant changes in cellular and molecular markers related to water stress, including changes in expression of the cell cycle checkpoint gene WEE1 (Elmaghrabi et al., 2017).

Biocompatibility Assessment in Nanoparticles

The biocompatibility of this compound, particularly in the context of drug delivery, is critical. A study compared the potential toxicity of pristine, pegylated (PEG), and lipid-coated magnetic mesoporous silica nanoparticles (M-MSNs) on HepaRG cells. It found that PEG M-MSNs showed slower cellular uptake and highlighted the importance of understanding the molecular modes of action of nanocarriers for safe applications in drug delivery (Pisani et al., 2017).

Cancer Therapy

This compound has been used in developing nanoparticles for targeted cancer therapy. One such study developed MSNs@PDA-PEG-FA nanoparticles, with a pH-sensitive polydopamine coating, for targeted cervical cancer therapy. These nanoparticles demonstrated high targeting efficiency and significant antitumor efficacy in vivo, highlighting their potential as carriers for cancer treatments (Cheng et al., 2017).

Safety and Hazards

The safety data sheet for m-PEG13-Ms suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

m-PEG13-Ms is a PEG linker containing a mesyl group . The primary target of this compound is the mesyl group, which is a good leaving group for nucleophilic substitution reactions . This property allows this compound to interact with various compounds and increase their water solubility .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic substitution reactions . The mesyl group in this compound acts as a leaving group, facilitating the reaction and forming a new bond with the nucleophile . This interaction results in the formation of a new compound with increased water solubility .

Biochemical Pathways

This compound has been found to be involved in the regulation of inflammatory responses. For instance, Peg13, a long non-coding RNA, has been shown to mitigate the inflammatory response by reducing the release of proinflammatory cytokines HMGB1 and IL-6 in sepsis . It does this by acting as a sponge for miR-20a-5p, thereby increasing the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG linker. The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . This property can enhance the bioavailability of the compound by improving its solubility and distribution in the body .

Result of Action

The result of this compound action is the modulation of the inflammatory response. By sponging miR-20a-5p and upregulating XIAP, Peg13 reduces the release of proinflammatory cytokines HMGB1 and IL-6 . This anti-inflammatory action can be beneficial in conditions like sepsis, where controlling inflammation is crucial .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of nucleophilic substitution reactions involving the mesyl group . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, as they may compete with the compound for the same targets .

生化学分析

Biochemical Properties

m-PEG13-Ms plays a crucial role in biochemical reactions due to its mesyl group. This group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions . The hydrophilic PEG spacer in this compound increases the water solubility of compounds in aqueous media .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its mesyl group, which can undergo nucleophilic substitution reactions with thiol and amino groups . This allows this compound to bind to various biomolecules, potentially influencing their function and activity.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPOVWOBYWMPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)